molecular formula C11H6N2O2 B14146734 1-Nitro-2-naphthalenecarbonitrile CAS No. 1885-78-5

1-Nitro-2-naphthalenecarbonitrile

Cat. No.: B14146734
CAS No.: 1885-78-5
M. Wt: 198.18 g/mol
InChI Key: NQPITHJENKFOOC-UHFFFAOYSA-N
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Description

1-Nitro-2-naphthalenecarbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of both a nitro group (-NO2) and a nitrile group (-CN) attached to the naphthalene ring

Preparation Methods

The synthesis of 1-Nitro-2-naphthalenecarbonitrile typically involves nitration and cyanation reactions. One common method is the nitration of 2-naphthalenecarbonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Nitro-2-naphthalenecarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives, depending on the oxidizing agents and conditions used.

Common reagents for these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-naphthalenecarbonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Nitro-2-naphthalenecarbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

The nitrile group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.

Comparison with Similar Compounds

1-Nitro-2-naphthalenecarbonitrile can be compared with other similar compounds, such as:

    1-Naphthalenecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Naphthalenecarbonitrile: Similar structure but with the nitrile group at a different position, leading to different reactivity and applications.

    1-Nitronaphthalene: Contains only the nitro group, making it more suitable for specific types of reactions where the nitrile group is not required.

The uniqueness of this compound lies in the combination of both nitro and nitrile groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

1885-78-5

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

1-nitronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H6N2O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H

InChI Key

NQPITHJENKFOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C#N

Origin of Product

United States

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